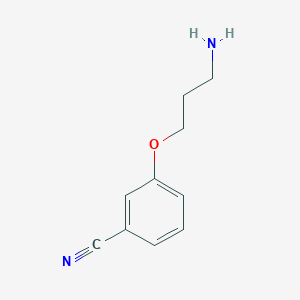

3-(3-Aminopropoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Aminopropoxy)benzonitrile is an organic compound with the molecular formula C10H12N2O It is characterized by the presence of an aminopropoxy group attached to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 3-aminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Aminopropoxy)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

3-(3-Aminopropoxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and protein binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(3-Aminopropoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-Aminopropoxy)benzaldehyde

- 3-(3-Aminopropoxy)benzoic acid

- 3-(3-Aminopropoxy)benzamide

Uniqueness

3-(3-Aminopropoxy)benzonitrile is unique due to the presence of both an aminopropoxy group and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various research contexts.

Activité Biologique

3-(3-Aminopropoxy)benzonitrile, with the molecular formula C10H12N2O, is an organic compound characterized by the presence of an aminopropoxy group attached to a benzonitrile moiety. This compound has gained attention in various fields of scientific research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The synthesis of this compound typically involves the reaction of 3-hydroxybenzonitrile with 3-aminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target molecules. This interaction may involve several pathways, including:

- Signal Transduction : Modulating pathways that regulate cellular responses.

- Enzyme Inhibition : Acting as a competitive or non-competitive inhibitor for various enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several areas:

- Enzyme Interactions : It has been utilized in studies examining enzyme interactions and protein binding, suggesting its potential role as an enzyme inhibitor or modulator.

- Pharmacological Applications : A study highlighted its use in developing soluble epoxide hydrolase (sEH) inhibitors, which are crucial for treating conditions like acute pancreatitis. The compound was screened for sEH inhibitory potency, showing promising results that warrant further investigation .

- Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Study 1: Enzyme Inhibition

In a study focused on developing inhibitors for sEH, various derivatives were synthesized and tested. Among these, compounds structurally related to this compound demonstrated significant inhibition of sEH activity in vitro, correlating with reduced inflammatory responses in animal models .

Case Study 2: Protein Binding Studies

Research investigating the binding affinity of this compound with specific proteins revealed that it could effectively compete with natural substrates, indicating its potential as a therapeutic agent targeting specific pathways involved in disease processes.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(3-Aminopropoxy)benzaldehyde | C10H11N2O | Moderate enzyme inhibition |

| 3-(3-Aminopropoxy)benzoic acid | C10H11N2O2 | Weak anti-inflammatory effects |

| 3-(3-Aminopropoxy)benzamide | C11H14N2O | Stronger binding affinity |

Propriétés

IUPAC Name |

3-(3-aminopropoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHMVWGUZWIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590989 |

Source

|

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785760-03-4 |

Source

|

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.